(2-Allyloxy-ethoxymethyl)-benzene
Description
(2-Allyloxy-ethoxymethyl)-benzene is an aromatic ether derivative characterized by a benzene ring substituted with a methyl group bearing two ether linkages: an allyloxy (-O-CH₂-CH₂-CH₂) and an ethoxy (-O-CH₂-CH₃) group. Its IUPAC name reflects the substitution pattern, where the ethoxymethyl group is positioned at the second carbon of the allyloxy chain. The molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol.
Properties
IUPAC Name |
2-prop-2-enoxyethoxymethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-8-13-9-10-14-11-12-6-4-3-5-7-12/h2-7H,1,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASJAJOTRWNBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64303-36-2 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(2-propen-1-yloxy)- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(2-propen-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64303-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Allyloxy-ethoxymethyl)-benzene typically involves the alkylation of ethylene glycol with allyl chloride in the presence of a base such as potassium hydroxide to form 2-(Allyloxy)ethanol . This intermediate is then reacted with benzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Allyloxy-ethoxymethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(2-Allyloxy-ethoxymethyl)-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its antiviral properties.
Industry: Utilized in the production of photoinitiators for dental adhesives.
Mechanism of Action
The mechanism of action of (2-Allyloxy-ethoxymethyl)-benzene in its various applications depends on the specific context. For instance, in antiviral research, the compound may inhibit viral replication by interfering with the viral DNA or RNA synthesis . The molecular targets and pathways involved would vary based on the specific biological or chemical system being studied.
Comparison with Similar Compounds
Key Observations :
- The allyloxy group introduces unsaturation (C=C), enabling polymerization or cycloaddition reactions, unlike methoxy or ethoxy groups .
- Ethoxymethyl substituents enhance solubility in polar solvents compared to halogens (e.g., bromo in 1-Bromo-4-[2-ethoxyethenyl]benzene) .
Physical and Chemical Properties
Notes:
- The allyloxy group’s unsaturation increases reactivity toward radical or thermal polymerization.
- Ethoxymethyl groups improve hydrophilicity compared to purely hydrocarbon substituents .
Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Analysis
- Synthesis Efficiency : Allyloxy-ethoxymethyl derivatives require stringent temperature control to avoid side reactions (e.g., allyl group migration) .
- Spectroscopic Characterization : ¹H NMR of similar compounds shows distinct peaks for allyl protons (δ 5.2–5.8 ppm) and ethoxy methylene groups (δ 3.4–3.7 ppm) .
- Toxicity Considerations : Ethylbenzene derivatives () highlight the need for evaluating alkyl ethers’ environmental persistence, though allyloxy groups may degrade faster due to unsaturation .
Biological Activity
(2-Allyloxy-ethoxymethyl)-benzene, also known by its chemical name and CAS number 118599-69-2, is a compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with an allyloxy group and an ethoxymethyl group. This configuration suggests potential interactions with various biological targets due to the presence of functional groups that can participate in chemical reactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing cellular signaling pathways.
- Enzyme Modulation : It could act as an inhibitor or activator of enzymes, affecting metabolic processes.
- Cellular Uptake : The ethoxy and allyloxy groups may facilitate cellular uptake, enhancing its bioavailability.
Biological Activity
Research on this compound indicates several areas of biological activity:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
- Antioxidant Effects : Its structure may confer antioxidant properties, which can protect cells from oxidative damage.
- Cytotoxicity : In vitro studies have shown that at higher concentrations, this compound can induce cytotoxic effects in cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals in vitro | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound displayed significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study: Cytotoxic Effects
In a controlled laboratory setting, this compound was tested on various cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial pathways when exposed to concentrations exceeding 100 µg/mL . This finding highlights its potential application in cancer therapy.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy:
- Absorption : The compound is likely absorbed through gastrointestinal or dermal routes due to its lipophilic nature.
- Distribution : It may preferentially accumulate in lipid-rich tissues, similar to other compounds with similar structures.
- Metabolism : Initial metabolism studies indicate that it undergoes phase I metabolic reactions, potentially leading to active metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
